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{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol

Catalog No.
S13087093
CAS No.
648439-18-3
M.F
C13H9F4NO
M. Wt
271.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-y...

CAS Number

648439-18-3

Product Name

{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol

IUPAC Name

[3-fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl]methanol

Molecular Formula

C13H9F4NO

Molecular Weight

271.21 g/mol

InChI

InChI=1S/C13H9F4NO/c14-10-5-6-11(18-12(10)7-19)8-1-3-9(4-2-8)13(15,16)17/h1-6,19H,7H2

InChI Key

PKIFKDXOGBCUHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)F)CO)C(F)(F)F

The compound {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol is a complex organic molecule characterized by a pyridine ring substituted with a trifluoromethyl group and a fluorine atom. Its molecular formula is C13H10F4NC_{13}H_{10}F_4N with a molar mass of approximately 270.22 g/mol. The structure comprises a pyridine core, which is known for its aromatic properties and ability to participate in various

This compound can undergo several chemical transformations typical of pyridine derivatives:

  • Nucleophilic Substitution: The presence of the fluorine atom can facilitate nucleophilic substitution reactions, where nucleophiles can attack the carbon bonded to the fluorine.
  • Reduction Reactions: The hydroxymethyl group can be oxidized to form aldehydes or further reduced to alcohols.
  • Electrophilic Aromatic Substitution: The aromatic nature of the phenyl group allows for electrophilic substitution reactions, which can modify the aromatic ring.

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity: Certain trifluoromethyl-substituted compounds have been studied for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: Compounds similar to {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol may inhibit key enzymes involved in metabolic pathways, making them potential candidates for drug development.

The synthesis of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol typically involves multi-step synthetic routes:

  • Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-amino-pyridine derivatives.
  • Introduction of Substituents: The trifluoromethyl and fluorine groups can be introduced using electrophilic fluorination methods or via nucleophilic substitution reactions on pre-functionalized aromatic rings.
  • Final Hydroxymethylation: This step often involves treating the intermediate with formaldehyde or related reagents under controlled conditions to achieve the desired hydroxymethyl functionality.

The unique structure of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol allows for various applications:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for further drug development studies.
  • Chemical Research: As a versatile building block, it can be used in synthesizing other complex molecules in organic chemistry.
  • Material Science: Its properties may be explored in developing new materials with specific electronic or optical characteristics.

Interaction studies involving {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol typically focus on its binding affinity to various biological targets:

  • Molecular Docking Studies: These studies evaluate how well the compound binds to specific enzymes or receptors, providing insights into its potential therapeutic effects.
  • In Vitro Assays: Testing against cell lines helps determine its biological activity and toxicity profile.

Several compounds share structural similarities with {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol, including:

Compound NameStructure FeaturesUnique Characteristics
3-Fluoro-4-(trifluoromethyl)benzyl alcoholFluorine and trifluoromethyl groups on benzeneKnown for its high solubility and reactivity in organic synthesis .
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanolContains a chloro group instead of fluorineExhibits different biological activities due to chlorine substitution .
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenolSimilar phenolic structureEmployed in studies related to enzyme inhibition .

The uniqueness of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol lies in its specific combination of functional groups that enhance its potential biological activity and reactivity compared to these similar compounds.

The synthesis of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol reflects decades of progress in fluorinated heterocyclic chemistry. While the exact date of its first synthesis remains undocumented in publicly available literature, its structural motifs align with methodologies developed for perfluoropyridine derivatives in the late 20th and early 21st centuries. The compound likely emerged from efforts to optimize the reactivity of pyridine scaffolds through strategic fluorination, a trend catalyzed by the discovery of perfluoropyridine’s utility in SNAr reactions.

Early fluoropyridine research focused on perfluorinated systems, such as pentafluoropyridine, which demonstrated unparalleled susceptibility to nucleophilic attack due to electron-deficient aromatic rings. Over time, chemists began exploring partial fluorination patterns to balance reactivity with synthetic versatility. The introduction of trifluoromethyl groups further augmented these properties, as seen in derivatives like (6-(4-(trifluoromethyl)phenyl)pyridin-2-yl)methanol. The positional specificity of fluorine at the 3-position and the trifluoromethyl group at the 4-phenyl position in {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol suggests deliberate design to maximize electronic effects while maintaining synthetic accessibility.

Significance in Fluorinated Pyridine Chemistry

{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol exemplifies the convergence of two key trends in fluorinated pyridine chemistry: (1) the use of fluorine as a meta-directing substituent to control regioselectivity in substitution reactions, and (2) the incorporation of trifluoromethyl groups to enhance lipophilicity and electron-withdrawing effects. These features are critical in applications ranging from pharmaceuticals to advanced materials.

The compound’s pyridine core serves as a rigid aromatic platform, while the fluorine atom at the 3-position and the trifluoromethyl group on the pendant phenyl ring synergistically withdraw electron density. This electronic configuration activates specific positions on the pyridine ring for further functionalization, particularly at the 2- and 6-positions, which are ortho to the fluorine substituent. Such reactivity parallels that observed in perfluoropyridine systems, where sequential substitution at ortho and para positions is well-documented.

A comparative analysis of structurally related compounds highlights the unique attributes of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol:

Compound NameStructural FeaturesKey Differentiators
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanolPyridine with trifluoromethylphenyl at 6-positionLacks fluorine at pyridine 3-position, altering electronic density and reactivity
3-Fluoro-4-(trifluoromethyl)benzyl alcoholBenzene core with fluorine and trifluoromethyl groupsAbsence of pyridine ring limits aromatic conjugation and SNAr reactivity

This table underscores how subtle structural variations influence electronic properties and potential applications. For instance, the pyridine ring in {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol facilitates π-π stacking interactions and coordination with metal catalysts, whereas purely benzenoid analogs like 3-Fluoro-4-(trifluoromethyl)benzyl alcohol lack such versatility.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

271.06202656 g/mol

Monoisotopic Mass

271.06202656 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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